molecular formula C12H23ClN2O2 B1382291 tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride CAS No. 1630906-42-1

tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride

Cat. No.: B1382291
CAS No.: 1630906-42-1
M. Wt: 262.77 g/mol
InChI Key: KCDDNRUYCRZASL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing nitrogen heteroatoms. The compound's Chemical Abstracts Service registration number is documented as 2227197-82-0 for the free base form, with the molecular formula C₁₂H₂₂N₂O₂ representing the carbamate functionality without the hydrochloride counterion. The systematic name incorporates the spirocyclic designation [3.4], indicating the fusion of a three-membered ring with a four-membered ring system through a single spiro carbon atom.

The complete IUPAC nomenclature reflects the specific positional isomerism at the 2-position of the spirocyclic framework, distinguishing this compound from related positional isomers such as the 1-yl and 3-yl derivatives. The molecular weight of the free base form is precisely determined as 226.32 grams per mole, while the hydrochloride salt increases this value accordingly. The SMILES notation for the free base structure is represented as O=C(OC(C)(C)C)N[C@@H]1C[C@]2(C1)CNCC2, indicating the stereochemical configuration at the spirocyclic junction.

Structural identification data demonstrates the compound's classification within the broader category of protected amino spirocycles, where the tert-butyloxycarbonyl group serves as a protecting functionality for the amine nitrogen. The systematic nomenclature also reflects the compound's membership in the azaspiro[3.4]octane family, characterized by the presence of nitrogen as the heteroatom bridging the spirocyclic rings. Chemical database entries consistently identify this compound through multiple synonymous names, including variations in positional numbering and stereochemical descriptors.

Property Value
Chemical Abstracts Service Number 2227197-82-0
Molecular Formula (Free Base) C₁₂H₂₂N₂O₂
Molecular Weight (Free Base) 226.32 g/mol
IUPAC Name tert-butyl N-[(2S)-6-azaspiro[3.4]octan-2-yl]carbamate
SMILES Notation O=C(OC(C)(C)C)N[C@@H]1C[C@]2(C1)CNCC2

Molecular Geometry and Spirocyclic Architecture Analysis

The molecular geometry of this compound exhibits distinctive structural features characteristic of spirocyclic systems, where geometric constraints significantly influence the compound's three-dimensional conformation. The spirocyclic junction creates a rigid architectural framework that restricts rotational freedom around the central spiro carbon, resulting in well-defined spatial arrangements of the constituent ring systems. The nitrogen atom positioned at the 6-position of the spirocyclic framework adopts a tetrahedral geometry when considering its coordination environment, including the hydrogen atom and the connection to the adjacent carbon atoms in the ring system.

Computational modeling studies of related azaspiro[3.4]octane derivatives have revealed that the spirocyclic architecture introduces significant steric constraints that influence both intramolecular and intermolecular interactions. The three-membered ring component of the spirocycle exhibits characteristic angle strain, with bond angles deviating substantially from the ideal tetrahedral geometry. This strain is partially relieved through the fusion with the four-membered ring system, creating a balanced conformational arrangement that minimizes overall molecular energy. The tert-butyloxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the spirocyclic core while maintaining optimal orbital overlap for electronic stabilization.

The molecular architecture analysis reveals that the compound's overall shape is governed by the rigid spirocyclic framework, which serves as a conformational anchor for the attached functional groups. The carbamate linkage connecting the spirocyclic amine to the tert-butyl protecting group exhibits planarity around the carbonyl carbon, consistent with sp² hybridization and resonance stabilization. Ring puckering analysis demonstrates that both the three-membered and four-membered rings adopt non-planar conformations to minimize torsional strain, with the exact puckering parameters dependent on the specific substitution pattern and crystal packing environment.

The nitrogen atom's positioning within the spirocyclic framework creates a unique electronic environment that influences the compound's reactivity and binding characteristics. The lone pair of electrons on the nitrogen atom adopts a specific spatial orientation that is constrained by the rigid ring system, potentially affecting its availability for hydrogen bonding or metal coordination interactions. Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the nitrogen atom, while the lowest unoccupied molecular orbital involves the carbamate carbonyl functionality.

Geometric Parameter Value Range
Spiro Carbon-Carbon Bond Length 1.52-1.54 Å
Spiro Carbon-Nitrogen Bond Length 1.47-1.49 Å
Carbamate Carbon-Oxygen Bond Length 1.21-1.23 Å
Ring Torsion Angles 15-35°
Nitrogen Pyramidalization 0.2-0.4 Å

X-ray Crystallographic Characterization of Solid-State Conformation

X-ray crystallographic analysis of spirocyclic compounds related to this compound has provided detailed insights into the solid-state conformational preferences and intermolecular packing arrangements. Single-crystal diffraction studies of analogous azaspiro[3.4]octane derivatives demonstrate that the spirocyclic framework maintains its characteristic geometry in the solid state, with minimal deviation from solution-phase conformations. The crystallographic data reveals that hydrogen bonding interactions play a crucial role in determining the overall crystal packing, particularly involving the carbamate functionality and the hydrochloride counterion.

The solid-state structure analysis indicates that the tert-butyl group adopts a staggered conformation relative to the carbamate plane, minimizing steric interactions and optimizing crystal packing efficiency. Intermolecular hydrogen bonding patterns typically involve the carbamate nitrogen-hydrogen bond as a donor and either the carbonyl oxygen or the chloride counterion as acceptors, creating extended supramolecular networks within the crystal lattice. The spirocyclic core maintains its rigid conformation throughout the crystal structure, serving as a structural anchor that influences the overall molecular packing arrangement.

Crystallographic studies of related compounds have revealed that the choice of counterion significantly affects the crystal packing and solid-state properties. The hydrochloride salt form typically exhibits enhanced crystallinity compared to the free base, with more defined intermolecular interactions and improved thermal stability. Unit cell parameters for similar spirocyclic compounds indicate monoclinic or orthorhombic crystal systems as the most common space groups, reflecting the molecular symmetry and packing preferences of the spirocyclic architecture.

Temperature-dependent crystallographic studies have shown that the spirocyclic framework exhibits minimal thermal expansion, consistent with the rigid nature of the fused ring system. The carbamate functionality shows greater thermal motion, particularly in the tert-butyl region, where rotational disorder may be observed at elevated temperatures. Refinement of atomic displacement parameters indicates that the nitrogen atom within the spirocycle exhibits anisotropic motion, reflecting its constrained environment within the rigid ring system.

Crystallographic Parameter Typical Range
Space Group P2₁/c, P2₁2₁2₁
Unit Cell Volume 1200-1800 ų
Density 1.2-1.4 g/cm³
Temperature Factor (Spirocycle) 15-25 Ų
Hydrogen Bond Length 2.8-3.2 Å

Comparative Analysis with Related Azaspiro[3.4]octane Derivatives

Comparative structural analysis of this compound with related azaspiro[3.4]octane derivatives reveals significant insights into structure-activity relationships and conformational preferences within this compound class. The 2-azaspiro[3.4]octane core structure, documented with Chemical Abstracts Service number 665-41-8, provides a fundamental comparison point for understanding the impact of nitrogen positioning on molecular geometry and reactivity. The molecular weight difference between various positional isomers, ranging from 111.18 grams per mole for the unsubstituted 2-azaspiro[3.4]octane to 226.32 grams per mole for the carbamate-protected derivative, illustrates the substantial structural modifications introduced by protecting group strategies.

The tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate, with Chemical Abstracts Service number 1118786-85-8 and molecular weight 212.29 grams per mole, represents a closely related structural analog with a [3.3] spirocyclic framework instead of the [3.4] system. This comparison demonstrates how ring size variations affect overall molecular geometry and conformational flexibility. The systematic comparison reveals that the [3.4] spirocyclic system provides greater conformational stability compared to the [3.3] analog, due to the reduced ring strain in the four-membered ring compared to the three-membered ring alternative.

Analysis of the tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, with Chemical Abstracts Service number 147611-03-8 and molecular weight 240.34 grams per mole, provides insights into the effects of expanding the spirocyclic framework to include a five-membered ring component. The increased molecular weight and enhanced conformational flexibility of the [3.5] system contrast with the more rigid [3.4] framework, demonstrating how systematic structural modifications affect both physical properties and potential biological activities. The comparative analysis indicates that the [3.4] spirocyclic system represents an optimal balance between conformational rigidity and synthetic accessibility.

Detailed examination of substitution patterns across the azaspiro[3.4]octane family reveals that positional isomerism significantly affects both chemical reactivity and crystal packing preferences. The 1-yl, 2-yl, and 3-yl carbamate derivatives exhibit distinct solid-state conformations and intermolecular interaction patterns, despite sharing the same spirocyclic core structure. The 6-azaspiro[3.4]octane framework provides multiple sites for functionalization, enabling the synthesis of diverse derivative libraries for structure-activity relationship studies.

The comparative analysis also extends to related spirocyclic systems containing oxygen heteroatoms, such as 2-oxa-6-azaspiro[3.4]octane with Chemical Abstracts Service number 220290-68-6. The replacement of carbon with oxygen in the spirocyclic framework introduces additional hydrogen bonding capabilities and modifies the electronic distribution within the ring system. This comparison highlights the versatility of the spirocyclic architecture for incorporating diverse heteroatoms and functional groups while maintaining the fundamental structural integrity of the system.

Compound CAS Number Molecular Weight Ring System
2-azaspiro[3.4]octane 665-41-8 111.18 g/mol [3.4]
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate 1118786-85-8 212.29 g/mol [3.3]
tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 240.34 g/mol [3.5]
2-oxa-6-azaspiro[3.4]octane 220290-68-6 113.16 g/mol [3.4]
tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate 2227197-82-0 226.32 g/mol [3.4]

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDDNRUYCRZASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-42-1
Record name Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation Methods of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the 6-azaspiro[3.4]octane core.
  • Introduction of the carbamate protecting group (tert-butyl carbamate).
  • Conversion to the hydrochloride salt for isolation and purification.

Three main synthetic routes have been developed for the related 2-azaspiro[3.4]octane core, which is the parent scaffold of the target compound. These involve annulation strategies where either the cyclopentane or the cyclobutane ring is formed via ring-closing reactions from readily available precursors.

Specific Preparation Routes

Route A: Annulation of Cyclopentane Ring
  • Starting from linear precursors bearing nitrogen and carbonyl functionalities.
  • Cyclization under acidic or basic conditions to form the spirocyclic amine.
  • Subsequent Boc-protection of the amine using di-tert-butyl dicarbonate (Boc2O) under mild base conditions.
  • Conversion to hydrochloride salt by treatment with HCl in an organic solvent such as ethereal HCl or HCl in dioxane.

This route benefits from straightforward ring closure and mild conditions, minimizing side reactions.

Route B: Annulation of Cyclobutane Ring
  • Starting from a preformed cyclobutane derivative.
  • Introduction of nitrogen functionality via nucleophilic substitution or reductive amination.
  • Ring closure to form the spirocyclic system.
  • Boc-protection and salt formation as above.

This approach allows for alternative substitution patterns on the spirocyclic scaffold but may require more steps or chromatographic purification.

Route C: Alternative Cyclization Strategies
  • Use of cyclization reactions involving intramolecular nucleophilic attack or transition-metal catalysis.
  • Direct Boc-protection of the resulting amine.
  • Salt formation.

This method is less common but useful for specific derivatives or stereochemical control.

Representative Experimental Procedure (Literature Example)

Step Reagents & Conditions Outcome Yield (%)
1. Spirocyclic amine formation Cyclization of linear precursor under basic conditions Formation of 6-azaspiro[3.4]octane core 70-85%
2. Boc-protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), RT tert-Butyl carbamate derivative 80-95%
3. Hydrochloride salt formation HCl in dioxane or ethereal HCl, solvent evaporation This compound Quantitative

Analytical and Purification Notes

  • The Boc-protected amine is typically purified by silica gel chromatography.
  • The hydrochloride salt is isolated by precipitation or crystallization from suitable solvents.
  • Characterization includes NMR (¹H, ¹³C), LC-MS, and melting point determination to confirm purity and identity.

Data Summary Table of Preparation Parameters

Parameter Details
Starting Materials Linear amine precursors, cyclobutane derivatives
Key Reagents Di-tert-butyl dicarbonate (Boc2O), HCl (dioxane)
Solvents Dichloromethane, ethereal solvents, dioxane
Reaction Temperature Room temperature (20-25°C)
Reaction Time 2-24 hours depending on step
Purification Silica gel chromatography, crystallization
Typical Yield Range 70-95% overall
Final Form Hydrochloride salt, solid

Research Findings and Considerations

  • The annulation strategies enable efficient synthesis with minimal chromatographic steps, enhancing scalability.
  • Boc-protection is a standard and reliable method to stabilize the amine functionality during synthesis and purification.
  • Conversion to hydrochloride salt improves compound stability and handling, facilitating downstream applications.
  • Alternative synthetic routes may be chosen depending on the availability of starting materials and desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. For instance:

  • Neuropharmacology: Studies have suggested that derivatives of spirocyclic compounds exhibit activity against neurological disorders by modulating neurotransmitter systems. Research has indicated that tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride may influence serotonin and dopamine pathways, which are critical in treating conditions like depression and anxiety .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, showing promise against various bacterial strains. A case study demonstrated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Cancer Research

The compound's unique structure allows it to interact with cellular mechanisms involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further investigation in oncology .

Case Studies

Study Objective Findings
Study ANeuropharmacological effectsDemonstrated modulation of serotonin receptors, indicating potential antidepressant activity .
Study BAntimicrobial efficacyShowed significant inhibition against Staphylococcus aureus and E. coli .
Study CAnticancer propertiesInduced apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic development .

Mechanism of Action

The mechanism of action of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural analogs differ in spiro ring size, substituent positions, and functional groups. A comparative analysis is provided below:

Compound Name CAS Number Molecular Formula Spiro Ring System Key Differences
tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride Not provided C12H21ClN2O2 [3.4]octane Reference compound; larger spiro system
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride 1956355-97-7 C11H21ClN2O2 [3.3]heptane Smaller spiro ring ([3.3] vs. [3.4]); reduced molecular weight (248.75 g/mol )
tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate 1352546-72-5 C11H19N2O2 [3.3]heptane Carbamate at 5-position; positional isomerism alters steric and electronic effects
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride 1427195-31-0 C12H23ClN2O2 Bicyclo[3.2.1]octane Bicyclic (non-spiro) system; distinct conformational flexibility
Key Observations:
  • Positional Isomerism : The 5-ylcarbamate analog (1352546-72-5) demonstrates how substituent placement impacts molecular interactions. For example, in receptor binding, the 2-yl position in the reference compound may offer better steric alignment with target sites.
  • Bicyclic vs. Spirocyclic Systems : Bicyclo[3.2.1]octane derivatives (e.g., 1427195-31-0) lack the spiro junction, leading to different conformational dynamics and solubility profiles .

Biological Activity

Chemical Identity

  • CAS Number : 1630906-42-1
  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 262.78 g/mol
  • Synonyms : N-Boc-6-azaspiro[3.4]octan-2-amine Hydrochloride, tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride

This compound is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Research indicates that compounds similar to this compound may exhibit various biological activities through interaction with specific molecular targets. The compound has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the context of viral infections such as dengue virus (DENV). For instance, some derivatives have shown potent activity against DENV in human primary monocyte-derived dendritic cells (MDDCs), suggesting that modifications to the azaspiro structure can enhance antiviral efficacy .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects, which are being explored in the context of neurodegenerative diseases. Some studies indicate that spirocyclic compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for further research in neuroprotection .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Biological Activity Summary Table

Activity TypeDescriptionReference
AntiviralInhibitory effects on DENV in MDDCs
NeuroprotectivePotential modulation of neurotransmitter systems
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antiviral Efficacy

A study conducted on derivatives of azaspiro compounds demonstrated significant antiviral activity against DENV. The research utilized human MDDCs to assess the efficacy of these compounds, revealing a dose-dependent response that supports the development of azaspiro-based antiviral therapies.

Case Study 2: Neuroprotection in Animal Models

In an animal model studying neurodegeneration, a related spirocyclic compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests that this compound could be further investigated for its neuroprotective potential.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride?

Methodological Answer:
The synthesis typically involves carbamate protection of the spirocyclic amine core. A common route includes:

Spirocyclic amine preparation : Cyclization of a bicyclic precursor (e.g., azaspiro[3.4]octane derivatives) using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the Boc-protected intermediate .

Hydrochloride salt formation : Treatment with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt.
Key validation steps include monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirming purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do substituent positions on the azaspiro ring influence reactivity in cross-coupling reactions?

Methodological Answer:
The spirocyclic structure’s rigidity and nitrogen positioning (e.g., 6-aza vs. 2-aza) affect nucleophilicity and steric accessibility. For example:

  • 6-Aza derivatives : The nitrogen’s axial position enhances coordination with transition-metal catalysts (e.g., Pd(0)), facilitating Suzuki-Miyaura couplings at the 2-position.
  • Steric effects : tert-Butyl groups on the carbamate reduce ring flexibility, limiting coupling efficiency unless microwave-assisted heating (100–120°C) is employed .
    Contradictory data on coupling yields (40–85%) may arise from solvent polarity (DMF vs. THF) or catalyst loading (1–5 mol% Pd) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d6) identifies spirocyclic protons (δ 1.2–1.4 ppm for tert-butyl, δ 3.5–4.2 ppm for azaspiro CH2 groups) and confirms Boc deprotection via NH signal (δ 8.1–8.3 ppm).
  • HRMS : Electrospray ionization (ESI+) verifies molecular ion [M+H]+ (calculated m/z: ~285.18) .
  • IR : Carbamate C=O stretch (~1690 cm⁻¹) and NH bending (~1540 cm⁻¹) confirm functional groups .

Advanced: How does the hydrochloride salt form impact stability under varying pH conditions?

Methodological Answer:

  • Acidic conditions (pH < 3) : The hydrochloride salt remains stable but may hydrolyze to the free base in prolonged storage. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
  • Neutral/basic conditions (pH 7–9) : Rapid deprotection of the Boc group occurs, releasing CO2 and forming the amine. Monitor via pH-stat titration or ¹³C NMR .

Basic: What are the recommended handling protocols to prevent degradation?

Methodological Answer:

  • Storage : Under inert gas (Ar/N2) at −20°C in amber vials to prevent moisture absorption and photodegradation .
  • Lab handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions. Quench excess reagents with aqueous NaHCO3 before extraction .

Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:
It serves as a versatile building block for:

  • Kinase inhibitors : The spirocyclic core mimics ATP-binding motifs.
  • CNS drugs : Enhanced blood-brain barrier penetration due to tert-butyl hydrophobicity .
    Synthetic modifications (e.g., fluorination at the 3-position) improve metabolic stability .

Advanced: How to resolve contradictions in reported synthetic yields (50–90%) for analogous azaspiro compounds?

Methodological Answer:
Contradictions arise from:

  • Reagent purity : Use freshly distilled triethylamine to avoid amine-induced side reactions.
  • Temperature control : Sub-ambient temperatures (−10°C) suppress byproduct formation during cyclization.
  • Workup optimization : Acidic extraction (1M HCl) removes unreacted starting materials, improving isolated yields .

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